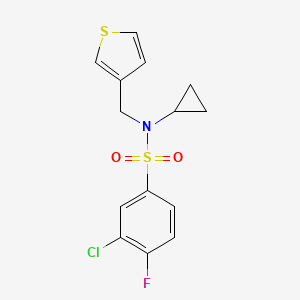

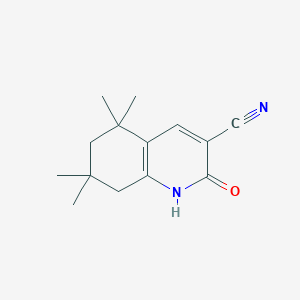

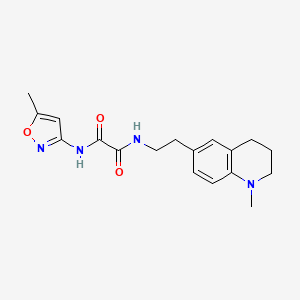

![molecular formula C19H20N2O2 B2479624 N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide CAS No. 852137-19-0](/img/structure/B2479624.png)

N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a class of compounds that have an indole nucleus, a heterocyclic aromatic compound . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases, including depression and anxiety.

Synthesis Analysis

The synthesis of indole derivatives often involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Scientific Research Applications

Sigma-2 Receptor Probing

N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide analogues have been utilized in the development of novel sigma-2 receptor probes. The radiolabeled versions of these compounds exhibit high affinity for sigma-2 receptors, making them valuable for in vitro studies. This application underscores the potential of such molecules in investigating sigma-2 receptor functions, which could have implications for understanding cancer and neurodegenerative diseases (Xu et al., 2005).

Antibacterial Agents

Research into N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide derivatives has also led to the identification of potent antibacterial compounds. These derivatives have been found to inhibit bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activity with improved pharmaceutical properties. This highlights their potential as novel antibacterial agents that could address the growing issue of antibiotic resistance (Haydon et al., 2010).

Chemoselective Methylation

The compound and its derivatives have shown utility in chemoselective methylation reactions. Using dimethyl carbonate over certain catalysts, it's possible to achieve selective N-methylation of functionalized anilines, including aminobenzamides, without side reactions. This chemoselectivity is pivotal for synthesizing pharmaceutical intermediates and other organic compounds, offering a greener alternative to traditional methylation methods (Selva et al., 2003).

Molecular Structure Studies

The benzamide derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide, serve as subjects for molecular structure studies, including NMR spectroscopy and X-ray crystallography. These investigations provide valuable insights into their molecular geometry, intermolecular interactions, and potential for forming chiral association complexes. Such studies are fundamental in drug design and development, aiding in the understanding of how structural nuances influence biological activity (Holǐk & Mannschreck, 1979).

C-H Activation in Organic Synthesis

Recent advances have exploited N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide derivatives for Rhodium(iii)-catalyzed chemodivergent annulations. This approach leverages C-H activation, allowing for the synthesis of complex organic molecules efficiently. Such methodologies are crucial for pharmaceutical synthesis, offering pathways to construct molecules with high complexity and specificity (Xu et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-13-9-16-10-14(7-8-18(16)21(13)2)12-20-19(22)15-5-4-6-17(11-15)23-3/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRGHLPIGTTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)